N-Ethyl-2-(methylsulfinyl)benzamide
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Overview
Description
N-Ethyl-2-(methylsulfinyl)benzamide is a chemical compound belonging to the benzamide class Benzamides are widely used in various industries, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-(methylsulfinyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and low reaction times .
Industrial Production Methods
Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules due to the high temperatures involved .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-(methylsulfinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfide derivatives.
Substitution: The benzamide core can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-2-(methylsulfinyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-Ethyl-2-(methylsulfinyl)benzamide involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-2-(methylsulfinyl)benzamide
- N-Ethyl-2-(methylthio)benzamide
- N-Ethyl-2-(methylsulfonyl)benzamide
Uniqueness
N-Ethyl-2-(methylsulfinyl)benzamide is unique due to the presence of both an ethyl group and a methylsulfinyl group, which confer distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
79054-63-0 |
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Molecular Formula |
C10H13NO2S |
Molecular Weight |
211.28 g/mol |
IUPAC Name |
N-ethyl-2-methylsulfinylbenzamide |
InChI |
InChI=1S/C10H13NO2S/c1-3-11-10(12)8-6-4-5-7-9(8)14(2)13/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
PWBWOJDNAURSGN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1S(=O)C |
Origin of Product |
United States |
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